molecular formula C15H10 B13896320 2-Ethynylfluorene CAS No. 57700-19-3

2-Ethynylfluorene

Cat. No.: B13896320
CAS No.: 57700-19-3
M. Wt: 190.24 g/mol
InChI Key: QTZDQTKYFDGVDN-UHFFFAOYSA-N
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Description

2-Ethynylfluorene is an organic compound with the molecular formula C15H10. It is a derivative of fluorene, where an ethynyl group is attached to the second carbon of the fluorene ring. This compound is known for its unique photophysical properties, making it a valuable component in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylfluorene can be synthesized through Sonogashira coupling reactions. This involves the reaction of iodoarenes with (trimethylsilyl)acetylene, followed by desilylation using potassium carbonate in methanol . The reaction conditions typically require a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a standard approach in laboratory settings. Scaling up this method for industrial production would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylfluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it into different hydrofluorene derivatives.

    Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and substituted fluorenes .

Scientific Research Applications

2-Ethynylfluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylfluorene and its derivatives involves their interaction with specific molecular targets. For instance, fluorescent derivatives can bind to nucleic acids, allowing for the visualization of biological processes. The ethynyl group provides a site for further chemical modifications, enhancing the compound’s versatility in various applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ethynyl group, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and chemical versatility .

Properties

CAS No.

57700-19-3

Molecular Formula

C15H10

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethynyl-9H-fluorene

InChI

InChI=1S/C15H10/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h1,3-9H,10H2

InChI Key

QTZDQTKYFDGVDN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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